molecular formula C12H15NO2S B10892435 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol

2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol

Cat. No.: B10892435
M. Wt: 237.32 g/mol
InChI Key: QQMDTPUGUVQTBF-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a synthetic phenolic compound characterized by a methoxy group at position 2, a pyrrolidinylcarbothioyl group at position 4, and a hydroxyl group on the aromatic ring. The pyrrolidinylcarbothioyl moiety introduces a sulfur-containing heterocyclic substituent, distinguishing it from naturally occurring methoxyphenols like eugenol or isoeugenol. This article focuses on comparing its structural and functional attributes with these related compounds.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanethione

InChI

InChI=1S/C12H15NO2S/c1-15-11-8-9(4-5-10(11)14)12(16)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3

InChI Key

QQMDTPUGUVQTBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the reaction of 2-methoxyphenol with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

    Substitution: The methoxy and pyrrolidinylcarbothioyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific catalysts and solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

2-Methoxy-4-(2-propenyl)phenol (Eugenol)

  • Structure : Features a 2-propenyl (allyl) group at position 4.
  • Biological Activity: Antiviral: Inhibits HSV-1 and HSV-2 with IC50 values of 25.6 mg mL<sup>-1</sup> and 16.2 mg mL<sup>-1</sup>, respectively . At 150 μg/mL, it shows 38.5% inhibition against HSV-2 but only 18.5% against human coronavirus 229E . Antioxidant/Cytotoxicity: Generates radicals in alkaline conditions (optimal pH 9.5), scavenged by ascorbate and β-carotene. Exhibits cytotoxicity at millimolar concentrations (e.g., 100 mM) against human salivary gland and oral carcinoma cells .
  • Safety: Non-cytotoxic up to 250 mg/mL in cell cultures .

2-Methoxy-4-(1-propenyl)phenol (Isoeugenol)

  • Structure : Contains a 1-propenyl group (Z or E isomer) at position 4.
  • Applications: Found in lignin-derived bio-oils, where its unsaturated C=C bonds contribute to fuel instability. Pyrolysis with catalysts reduces its concentration, improving fuel quality . (Z)-Isoeugenol (CAS 5912-86-7) is identified as a metabolite in fruit physiological processes .

Key Structural Difference: The propenyl group’s position (2- vs. 1-) impacts bioactivity and stability. Eugenol’s allyl group enhances antiviral potency, while isoeugenol’s propenyl group influences fuel applications.

Schiff Base Derivatives

2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol

  • Structure: A Schiff base synthesized from vanillin and p-anisidine, featuring an iminomethyl group at position 4.
  • Properties: Stability: Characterized via FTIR and GC-MS, showing robust chemical stability .

Comparison: The iminomethyl group introduces nitrogen-based reactivity, contrasting with sulfur-containing pyrrolidinylcarbothioyl derivatives.

Methoxy-Substituted Phenolics in Bio-Oils

Compounds like 2-methoxy-4-methyl-phenol and 2-methoxy-4-vinylphenol are abundant in lignin-derived bio-oils, constituting ~37% of total phenolic content . Unlike 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol, these lack heterocyclic substituents but share methoxy and hydroxyl groups, contributing to antioxidant and antimicrobial activities. For example, 2-methoxy-4-vinylphenol is removed during catalytic pyrolysis to improve fuel stability .

Antioxidant and Cytotoxic Activities

Compound Antioxidant Activity Cytotoxicity References
Eugenol Radical generation at pH 9.5; scavenged by ascorbate, β-carotene Cytotoxic at mM concentrations; mitigated by antioxidants
Isoeugenol Not explicitly studied in provided evidence Implicated in fuel instability; no cytotoxicity data
Schiff Base Derivative Not reported Active against T47D breast cancer cells

Mechanistic Insight: Eugenol’s allyl group enhances radical generation, while dimerization (e.g., bis-eugenol) reduces reactivity and cytotoxicity .

Data Tables

Table 1. Antiviral Activity of Propenyl-Substituted Phenolics

Compound Target Virus Inhibition (%) IC50 Concentration Tested References
Eugenol HSV-1 N/A 25.6 mg mL<sup>-1</sup> 15–250 mg mL<sup>-1</sup>
Eugenol HSV-2 38.5% 16.2 mg mL<sup>-1</sup> 150 μg/mL
Eugenol Human Coronavirus 229E 18.5% N/A 150 μg/mL

Table 2. Structural Impact on Fuel Stability

Compound Role in Bio-Oil Effect of Pyrolysis References
2-Methoxy-4-(1-propenyl)phenol Instability contributor Removed by catalytic pyrolysis (1:10 biomass-to-catalyst ratio)
2-Methoxy-4-vinylphenol Unsaturated compound Significantly reduced during pyrolysis

Biological Activity

2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol features a methoxy group and a pyrrolidinylcarbothioyl moiety attached to a phenolic ring. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of phenolic compounds similar to 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol. For instance, derivatives of methoxyphenols have shown significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways. A notable study demonstrated that related compounds exhibited higher anti-inflammatory activity than standard drugs like diclofenac, indicating a promising therapeutic potential for inflammatory diseases .

Anticancer Effects

Research has indicated that 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol may possess anticancer properties. In vitro studies have shown that phenolic compounds can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For example, similar compounds have been reported to reduce cell viability in pancreatic cancer cell lines by inhibiting key proteins involved in cell growth and migration .

The mechanisms underlying the biological activities of 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol include:

  • Inhibition of Cell Proliferation : The compound has been shown to downregulate proteins such as PCNA (Proliferating Cell Nuclear Antigen), which is crucial for DNA replication and repair.
  • Suppression of Migration : By inhibiting Focal Adhesion Kinase (FAK) and AKT phosphorylation, the compound can effectively reduce the migratory capabilities of cancer cells, which is vital for metastasis prevention .
  • Modulation of Inflammatory Pathways : Similar phenolic compounds have been documented to attenuate the expression of inflammatory mediators, suggesting that 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol may also exert its effects through modulation of signaling pathways involved in inflammation.

Case Studies

  • Pancreatic Cancer Study : A study involving pancreatic cancer cell lines Panc-1 and SNU-213 demonstrated that treatment with phenolic compounds led to significant reductions in cell viability and migration, supporting the potential use of these compounds in cancer therapy .
  • Anti-inflammatory Assays : In vitro assays using heat-induced protein denaturation techniques showed that derivatives related to 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol exhibited superior anti-inflammatory activity compared to established anti-inflammatory drugs .

Data Summary

Biological Activity Effect Observed Reference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Anticancer (Panc-1 cells)Reduced viability and migration
Cell Cycle ArrestInduction of apoptosis
FAK/AKT Pathway ModulationDecreased phosphorylation levels

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